molecular formula C5H9BrOS B14011495 2-(2-Bromoprop-2-enylsulfanyl)ethanol CAS No. 5310-34-9

2-(2-Bromoprop-2-enylsulfanyl)ethanol

Cat. No.: B14011495
CAS No.: 5310-34-9
M. Wt: 197.10 g/mol
InChI Key: BPHVSPAYNNPEDF-UHFFFAOYSA-N
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Description

2-(2-Bromoprop-2-enylsulfanyl)ethanol is an organic compound with the molecular formula C5H9BrOS It is characterized by the presence of a bromine atom, a prop-2-enyl group, and a sulfanyl group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoprop-2-enylsulfanyl)ethanol can be achieved through several methods. One common approach involves the reaction of 2-bromo-2-propen-1-ol with thiourea, followed by hydrolysis to yield the desired product . Another method involves the reaction of 2-bromo-2-propen-1-ol with sodium sulfide in the presence of ethanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoprop-2-enylsulfanyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Bromoprop-2-enylsulfanyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromoprop-2-enylsulfanyl)ethanol involves its interaction with various molecular targets. The bromine atom and sulfanyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .

Properties

CAS No.

5310-34-9

Molecular Formula

C5H9BrOS

Molecular Weight

197.10 g/mol

IUPAC Name

2-(2-bromoprop-2-enylsulfanyl)ethanol

InChI

InChI=1S/C5H9BrOS/c1-5(6)4-8-3-2-7/h7H,1-4H2

InChI Key

BPHVSPAYNNPEDF-UHFFFAOYSA-N

Canonical SMILES

C=C(CSCCO)Br

Origin of Product

United States

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